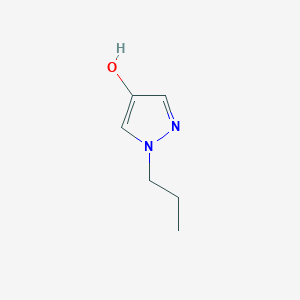

1-Propyl-1H-pyrazol-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMLEDRXPQCANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515313 | |

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-21-4 | |

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl 1h Pyrazol 4 Ol and Analogous Pyrazol 4 Ols

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole nucleus is primarily achieved through two major strategies: cyclocondensation reactions and [3+2] cycloaddition reactions. mdpi.com These have been complemented by the development of multicomponent reactions and methods involving the transformation of existing heterocyclic systems. beilstein-journals.orgnih.gov

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. nih.govmdpi.com This approach, famously pioneered by Knorr, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. beilstein-journals.orgmdpi.com The reaction can, however, lead to a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. beilstein-journals.orgmdpi.com

To address the issue of regioselectivity, various strategies have been developed. For instance, using α,β-unsaturated ketones or acetylenic ketones as the 1,3-dielectrophile can offer better control over the final product's regiochemistry. nih.govmdpi.com The reaction of α,β-vinyl ketones with a leaving group with hydrazine derivatives leads to pyrazolines, which then eliminate the leaving group to form the desired pyrazole. mdpi.com Similarly, the cyclocondensation of cross-conjugated enynones with arylhydrazines can regioselectively yield pyrazole derivatives. nih.gov The reaction conditions, such as the solvent and catalyst, can also significantly influence the outcome. Aprotic dipolar solvents have been shown to provide better regioselectivity in some cases compared to traditional polar protic solvents like ethanol (B145695). nih.gov

| 1,3-Dielectrophile | Hydrazine Derivative | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine/Substituted Hydrazines | Classic Knorr synthesis; can lead to regioisomeric mixtures. | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Forms pyrazoline intermediate, followed by oxidation or elimination. | nih.govmdpi.com |

| Acetylenic Ketones | Hydrazine Derivatives | Well-established method, though can also produce regioisomers. | mdpi.com |

| Cross-conjugated Enynones | Arylhydrazines | Regioselective synthesis, with the reaction path influenced by substituents. | nih.gov |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful and versatile strategy for constructing the pyrazole ring. nih.govresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are nitrile imines or diazo compounds, which react with alkynes or alkenes as dipolarophiles. researchgate.netbohrium.com

Nitrile imines, often generated in situ from hydrazonoyl halides, react with a variety of dipolarophiles, including terminal alkynes and vinylsulfonium salts, to produce pyrazoles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This approach is valued for its mild reaction conditions and broad substrate scope. organic-chemistry.org Similarly, diazo compounds can undergo cycloaddition with alkynes, a reaction that has been a cornerstone of pyrazole synthesis for many years. researchgate.net The use of vinylsulfonium salts as dipolarophiles in [3+2] cycloadditions with nitrile imines represents a more recent advancement in this area. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Resulting Product | Reference |

|---|---|---|---|

| Nitrile Imines (from Hydrazonoyl Halides) | Alkynes/Vinylsulfonium Salts | Substituted Pyrazoles | organic-chemistry.orgorganic-chemistry.org |

| Diazo Compounds | Alkynes | Substituted Pyrazoles | researchgate.net |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Pyrazoles | organic-chemistry.org |

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of pyrazole derivatives, often combining elements of condensation and cyclization reactions. beilstein-journals.orgmdpi.com

A common MCR approach for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org These reactions can be catalyzed by various agents, including mild and efficient catalysts like Yb(PFO)₃. beilstein-journals.org Another strategy involves a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester, and hydrazine hydrate, often in an aqueous medium, to produce highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov These methods are often considered green due to the use of environmentally benign solvents and catalysts. nih.gov The versatility of MCRs allows for the synthesis of a wide array of pyrazole-containing scaffolds by varying the starting components. mdpi.comresearchgate.net

Synthesis from Pre-existing Heterocyclic Systems (e.g., Pyranones)

Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. Pyranones, in particular, have proven to be valuable precursors for pyrazole synthesis. nih.govmdpi.com The reaction of various pyranone derivatives with hydrazine in ethanol can lead to the corresponding pyrazoles. mdpi.com For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF to yield 5-substituted pyrazoles. nih.govmdpi.com This ring transformation approach offers an alternative route to pyrazole derivatives, often with good yields. nih.gov

Targeted Synthesis of 1H-Pyrazol-4-ol Derivatives

While general methods for pyrazole synthesis are well-established, the specific introduction of a hydroxyl group at the 4-position of the pyrazole ring requires more targeted approaches.

Novel One-Step Routes to Fully Substituted Pyrazol-4-ols (e.g., Condensation-Fragmentation-Cyclization-Extrusion Reactions)

A novel and non-obvious one-step synthesis for fully substituted pyrazol-4-ols has been reported. nih.govacs.org This method involves the reaction of thietanones with 1,2,4,5-tetrazines in a process described as a condensation-fragmentation-cyclization-extrusion reaction. acs.orgnih.gov In this transformation, all elements of the thietanone, with the exception of the sulfur atom, are incorporated into the final pyrazol-4-ol product. nih.govacs.org This innovative route provides direct access to these valuable compounds, which were previously considered relatively inaccessible. acs.orgcdnsciencepub.com

Synthesis of 1-Substituted-5-hydroxypyrazoles

The synthesis of 1-substituted-5-hydroxypyrazoles is a fundamental process in the creation of a wide array of pyrazole derivatives. These compounds serve as crucial intermediates for various applications, including the development of pharmaceuticals and herbicides. google.comchimia.ch

Several synthetic pathways have been established for the preparation of 1-alkyl-5-hydroxypyrazoles. One common method involves the cyclization of a dialkyl alkoxymethylenemalonate with a lower alkylhydrazine, followed by hydrolysis and decarboxylation. google.com Another approach is the reaction of ethyl propiolate with an alkylhydrazine, such as methylhydrazine, to yield the corresponding 5-hydroxy-1-alkylpyrazole. google.com Additionally, 3-hydrazinopropionic esters, formed from the addition of hydrazine to acrylic esters, can be reacted with aldehydes to form hydrazones, which are then cyclized. google.com

A patented process describes a multi-step synthesis starting from alkyl vinyl ethers. google.com In this method, an alkyl vinyl ether is reacted with phosgene, "diphosgene," or "triphosgene" to form an acyl chloride. This intermediate is then converted to a 3-alkoxyacryloyl chloride, which is subsequently reacted with a hydrazine to produce the 1-substituted 5-hydroxypyrazole. google.com

The reaction of 1-substituted 5-hydroxy-1H-pyrazoles with trans-cinnamoyl chloride in the presence of calcium hydroxide (B78521) in dioxane yields 4-cinnamoyl-5-hydroxy-1H-pyrazoles. clockss.org These compounds can then undergo further cyclization reactions. clockss.org

The synthesis of 5-substituted 1-hydroxypyrazoles can also be achieved through the directed lithiation of 1-(benzyloxy)pyrazole. acs.orgresearchgate.net This method allows for the introduction of various substituents at the 5-position, followed by debenzylation to yield the desired 1-hydroxypyrazole. researchgate.net

Methodologies Involving Protecting Group Chemistry for the Hydroxyl Functionality

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex molecules like 1-Propyl-1H-pyrazol-4-ol and its analogs. The hydroxyl group on the pyrazole ring often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.

A common protecting group for hydroxyl functionalities is the tert-butyldimethylsilyl (TBDMS) group. The synthesis of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole involves reacting the pyrazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent. The TBDMS group is stable under a variety of reaction conditions but can be selectively removed when needed.

Another widely used protecting group is the tetrahydropyranyl (THP) group. A green, solvent- and catalyst-free method for the protection of the pyrazole NH has been developed, which involves heating neat pyrazole with a slight excess of 3,4-dihydro-2H-pyran (DHP). rsc.orgrsc.org This method provides quantitative conversion to 1-(tetrahydropyran-2-yl)pyrazole. rsc.orgrsc.org The THP group is inert under certain reaction conditions, such as lithiation with n-butyllithium, allowing for selective functionalization at other positions on the pyrazole ring. rsc.org

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group for the pyrazole nitrogen. nih.gov This group not only protects the NH functionality but also directs regioselective C-H arylation. A "SEM switch" strategy allows for the transposition of the SEM group from one nitrogen to the other, enabling sequential arylation at different positions. nih.gov

Ethyl vinyl ether can also be used to protect the pyrazole NH-fragment. researchgate.net This protection strategy is useful for the synthesis of N-unsubstituted 4-alkynylpyrazoles, where the protecting group is introduced and later removed under mild acidic conditions. researchgate.net

The choice of protecting group is crucial and depends on the specific reaction conditions of the subsequent synthetic steps. The ability to selectively protect and deprotect the hydroxyl group is a key factor in the successful synthesis of complex pyrazole derivatives.

Advanced and Sustainable Synthetic Techniques for this compound Analogues

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. For the synthesis of pyrazole derivatives, several advanced techniques have emerged as powerful alternatives to traditional methods, which often require harsh conditions and long reaction times. tandfonline.com These modern approaches include microwave-assisted organic synthesis (MAOS), ultrasound-assisted organic synthesis (UAOS), and flow chemistry.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including pyrazoles. tandfonline.comacs.org This method utilizes microwave irradiation to heat the reaction mixture, which can significantly reduce reaction times, often from hours to minutes, and improve product yields. acs.orgscielo.br

The advantages of MAOS include:

Reduced Reaction Times: Microwave heating can accelerate reaction rates dramatically compared to conventional heating methods. acs.orgscielo.br

Higher Yields and Purity: MAOS often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and improved purity. acs.orgscielo.br

Energy Efficiency: By reducing reaction times, MAOS can lead to significant energy savings. tandfonline.com

Environmentally Friendly: The use of smaller amounts of solvents, or even solvent-free conditions, makes MAOS a greener synthetic approach. tandfonline.comrsc.org

A variety of pyrazole derivatives have been synthesized using MAOS. For example, novel pyrazole derivatives have been synthesized via the microwave-assisted condensation of chalcones with hydrazine hydrate. nih.gov Another study reported the synthesis of sugar-based pyrazole derivatives in water under microwave irradiation, highlighting the green aspects of this technique. rsc.org The synthesis of 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles was also achieved efficiently using microwave irradiation, with a significant reduction in reaction time compared to the conventional method. scielo.br

Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Longer (hours to days) tandfonline.com | Shorter (minutes) acs.orgscielo.br |

| Energy Consumption | Higher tandfonline.com | Lower tandfonline.com |

| Solvent Usage | Often requires large volumes of organic solvents tandfonline.com | Can be performed with less solvent or solvent-free tandfonline.comrsc.org |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) tandfonline.com | Milder conditions can often be used benthamdirect.com |

| Product Yield | Variable, can be lower | Often higher acs.orgscielo.br |

| Environmental Impact | Less sustainable | More sustainable and eco-friendly tandfonline.com |

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound-assisted organic synthesis (UAOS) is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of reaction rates and yields. benthamdirect.com

Key benefits of UAOS in pyrazole synthesis include:

Enhanced Reaction Rates: Similar to MAOS, ultrasound irradiation can significantly shorten reaction times. asianpubs.org

Improved Yields: UAOS often leads to higher product yields compared to silent (non-irradiated) reactions. asianpubs.org

Milder Conditions: Reactions can often be carried out at lower temperatures, which is beneficial for thermally sensitive compounds. rsc.org

Several studies have demonstrated the utility of UAOS in the synthesis of pyrazole derivatives. For instance, the synthesis of 1,5-disubstituted pyrazoles was achieved in high yields within 75-90 minutes under ultrasound irradiation, a significant improvement over conventional methods. asianpubs.org Another study reported the ultrasound-assisted synthesis of tetrazole-based pyrazolines and isoxazolines, highlighting the efficiency of this method. nih.gov The combination of ultrasound with other green chemistry principles, such as the use of catalysts, can further enhance the sustainability of pyrazole synthesis. researchgate.net

Flow Chemistry Approaches to Pyrazole Synthesis

Flow chemistry, or continuous flow synthesis, is a rapidly developing field that offers numerous advantages over traditional batch processing. galchimia.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This technique provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. galchimia.commdpi.com

The application of flow chemistry to pyrazole synthesis has addressed several limitations of batch methods, including issues with selectivity, scalability, and safety, especially when dealing with hazardous intermediates like diazo compounds. mdpi.com

Notable examples of flow chemistry in pyrazole synthesis include:

A two-step continuous-flow method for the synthesis of pyrazole derivatives from vinylidene keto ester intermediates, which afforded the desired products in good yields and with high regioselectivities. thieme-connect.com

The synthesis of 3,5-disubstituted pyrazoles via a sequential alkyne homocoupling and Cope-type hydroamination in a flow system, which avoids the isolation of intermediates. rsc.org

A telescoped, four-step continuous flow synthesis of a measles therapeutic, AS-136A, which is a highly substituted pyrazole, was achieved with a total residence time of just 31.7 minutes. mit.edu

Advantages of Flow Chemistry for Pyrazole Synthesis

| Advantage | Description |

| Enhanced Safety | The small reaction volume at any given time minimizes the risks associated with exothermic reactions or hazardous reagents. mdpi.com |

| Improved Scalability | Production can be easily scaled up by running the system for a longer duration, without the need for re-optimization. mdpi.com |

| Precise Control | Superior control over reaction parameters (temperature, pressure, stoichiometry) leads to higher reproducibility and yields. galchimia.com |

| Increased Efficiency | The integration of synthesis, purification, and analysis steps can significantly speed up the overall process. galchimia.com |

| Access to Novel Reaction Conditions | Flow reactors can operate at temperatures and pressures not easily achievable in batch reactors, potentially opening up new reaction pathways. galchimia.com |

Green Chemistry Principles in Pyrazol-4-ol Production (e.g., Magnetized Distilled Water Catalysis)

The application of green chemistry principles to the synthesis of pyrazol-4-ols and their derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. A notable innovation in this area is the use of magnetized distilled water (MDW) as a reaction medium, which often allows for catalyst-free conditions and improved reaction efficiency.

The use of MDW aligns with several green chemistry principles, including the use of safer solvents and designing for energy efficiency. Water itself is an abundant, non-toxic, and environmentally benign solvent. ijcce.ac.ir The magnetization of water is reported to alter its physical properties, such as hydrogen bonding, which can enhance the rate and yield of organic reactions. ijcce.ac.irrsc.org This approach often eliminates the need for hazardous organic solvents and can lead to simpler workup procedures, reducing waste generation. scielo.org.za

Research has demonstrated the successful synthesis of various heterocyclic compounds, including derivatives analogous to pyrazol-4-ols, in MDW. These reactions are typically multicomponent reactions (MCRs), which are inherently atom-economical and efficient. scielo.org.za For instance, the synthesis of pyrano[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved in high yields through catalyst-free MCRs in MDW. scielo.org.zaresearchgate.net

The general procedure for preparing magnetized distilled water involves placing deionized water within a magnetic field for a specified duration before its use in the reaction. ijcce.ac.irbohrium.com For example, deionized water can be placed in a test tube between two neodymium magnets (e.g., 0.8 T) for approximately 15 minutes. ijcce.ac.ir This magnetized water is then used as the solvent for the synthesis.

Studies have shown that reactions conducted in MDW can result in significantly higher yields and shorter reaction times compared to the same reactions in non-magnetized water or conventional organic solvents. rsc.orgbohrium.com For example, in the synthesis of pyrano[2,3-d]pyrimidines, a related heterocyclic system, using MDW as a solvent at 70 °C without a catalyst led to excellent product yields. bohrium.com Similarly, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) from aldehydes and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in MDW proceeded with high to excellent yields. scielo.org.za

The enhanced reactivity in MDW is thought to be due to the altered properties of water, including changes in hydrogen bond interactions at the organic-water interface, which can stabilize reaction intermediates. thieme-connect.com This approach represents a promising, environmentally friendly alternative to traditional synthetic methods that often rely on volatile organic compounds and catalysts. scielo.org.za

Research Findings on Green Synthesis of Pyrazol-4-ol Analogs

The following tables summarize key research findings on the green synthesis of pyrazol-4-ol analogs and related heterocyclic compounds, with a focus on methods employing magnetized distilled water.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) in Magnetized Distilled Water scielo.org.za

| Aldehyde | Product | Yield (%) |

| 4-Nitrobenzaldehyde | 4,4'-((4-Nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 95 |

| 4-Fluorobenzaldehyde | 4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 93 |

| 4-Chlorobenzaldehyde | 4,4'-((4-Chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 94 |

| Benzaldehyde | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 90 |

| 4-Methylbenzaldehyde | 4,4'-((4-Methylphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 88 |

| 4-Methoxybenzaldehyde | 4,4'-((4-Methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 85 |

Reaction conditions: Aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in magnetized distilled water.

Table 2: Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Magnetized Water researchgate.net

| Aldehyde | Hydrazine | Product | Yield (%) | Time (min) |

| 4-Cl-C6H4CHO | Phenylhydrazine | 6-Amino-5-cyano-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | 98 | 10 |

| 4-MeO-C6H4CHO | Phenylhydrazine | 6-Amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | 92 | 20 |

| 4-NO2-C6H4CHO | Hydrazine hydrate | 6-Amino-5-cyano-4-(4-nitrophenyl)-1H-1,4-dihydropyrano[2,3-c]pyrazole | 96 | 15 |

| 3-NO2-C6H4CHO | Hydrazine hydrate | 6-Amino-5-cyano-4-(3-nitrophenyl)-1H-1,4-dihydropyrano[2,3-c]pyrazole | 95 | 15 |

Reaction conditions: Multicomponent reaction of ethyl acetoacetate (B1235776), hydrazine, aldehyde, and malononitrile in magnetized water.

Chemical Reactivity and Strategic Derivatization of 1 Propyl 1h Pyrazol 4 Ol

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which bestows upon it a unique electronic structure and reactivity. It is considered an electron-rich aromatic system, making it susceptible to electrophilic attack, yet it also possesses sites that can undergo nucleophilic substitution. nih.gov

Due to its aromatic character, the pyrazole ring readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. globalresearchonline.net The regioselectivity of these reactions is strongly directed to the C4 position. rrbdavc.orgpharmaguideline.comimperial.ac.uk The combined electron-donating effect of the two ring nitrogen atoms increases the electron density at C4, making it the most nucleophilic center and thus the preferred site for electrophilic attack. nih.govpharmaguideline.comresearchgate.net Attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge adjacent to the electron-deficient pyridinic nitrogen atom. rrbdavc.org

While the N1-propyl group has a minor electronic influence, the hydroxyl group at C4 is a strongly activating, ortho-, para-directing group. However, since the C4 position is already substituted, its influence would be directed towards the C3 and C5 positions. Nevertheless, the inherent reactivity of the pyrazole nucleus overwhelmingly favors substitution at the C4 position. In the case of 1-Propyl-1H-pyrazol-4-ol, electrophilic substitution on the ring is generally unfavorable without prior modification, as the most reactive site (C4) is already occupied by the hydroxyl group. Further substitution would require forcing conditions and would likely be directed to the C5 position, influenced by the N1-propyl group and the C4-hydroxyl group.

| Reaction | Reagent | Typical Product (on unsubstituted Pyrazole) | Reference |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitropyrazole | globalresearchonline.netrrbdavc.org |

| Halogenation | Br₂, Cl₂, I₂ | 4-Halopyrazole | globalresearchonline.net |

| Sulfonation | H₂SO₄ / SO₃ | Pyrazole-4-sulfonic acid | globalresearchonline.net |

The pyrazole ring can also be subject to nucleophilic attack, particularly at the C3 and C5 positions. researchgate.netnih.gov These positions are adjacent to the ring nitrogen atoms, which exert an electron-withdrawing inductive effect, rendering the C3 and C5 carbons electron-deficient and thus susceptible to attack by nucleophiles. nih.govpharmaguideline.com This reactivity is often exploited in synthetic chemistry by introducing a suitable leaving group, such as a halogen, at these positions.

For this compound, direct nucleophilic attack on the unsubstituted C3 or C5 positions is uncommon. However, derivatization of the pyrazole ring to include leaving groups at these positions can facilitate nucleophilic substitution. For instance, a halogenated derivative could react with various nucleophiles, such as amines or alkoxides, to yield C3- or C5-substituted products. osti.gov Certain advanced, metal-free methods, such as the interrupted Pummerer/thio-Claisen rearrangement sequence, can achieve regiospecific nucleophilic ortho-allylation of pyrazoles. nih.gov

The aromatic pyrazole ring is generally resistant to chemical and catalytic reduction under standard conditions. pharmaguideline.com However, under more vigorous conditions, it can be hydrogenated. The reduction typically occurs in a stepwise manner. Catalytic hydrogenation first reduces one of the double bonds to yield a pyrazoline intermediate. globalresearchonline.net Further reduction under similar or more forcing conditions can saturate the ring completely to form a pyrazolidine. globalresearchonline.netresearchgate.net

The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. Various catalytic systems, including those based on noble metals like platinum or palladium, as well as manganese-based catalysts, have been employed for the hydrogenation of pyrazole derivatives. rsc.orggoogle.com

| Product | Description | Typical Reaction Conditions | Reference |

| Pyrazoline | Partially reduced ring with one remaining double bond. | Catalytic hydrogenation (e.g., H₂/Pd, Pt) | globalresearchonline.net |

| Pyrazolidine | Fully saturated five-membered ring. | Stronger catalytic hydrogenation conditions. | globalresearchonline.netresearchgate.net |

Chemical Transformations of the Hydroxyl Group at Position 4 of this compound

The hydroxyl group at the C4 position of this compound is a key functional handle for a wide range of chemical transformations. It behaves as a typical secondary alcohol, allowing for oxidation and nucleophilic reactions.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-Propyl-1H-pyrazol-4(5H)-one. The pyrazole ring itself is generally stable towards oxidizing agents, which allows for selective transformation of the hydroxyl group. pharmaguideline.com A variety of standard oxidizing agents for secondary alcohols can be employed. The choice of reagent can be tailored to the specific requirements of the synthesis, such as reaction scale and substrate sensitivity.

Common reagents include chromium-based oxidants like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which are known for their mildness and high yields in converting secondary alcohols to ketones. vanderbilt.edu

| Oxidizing Agent | Abbreviation | Typical Product | Reference |

| Pyridinium Chlorochromate | PCC | 1-Propyl-1H-pyrazol-4(5H)-one | vanderbilt.edu |

| Pyridinium Dichromate | PDC | 1-Propyl-1H-pyrazol-4(5H)-one | vanderbilt.edu |

| Collins Reagent | CrO₃·2(pyridine) | 1-Propyl-1H-pyrazol-4(5H)-one | vanderbilt.edu |

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it nucleophilic. msu.edu This allows it to react with a wide range of electrophiles to form esters, ethers, and other derivatives. These derivatization reactions are commonly used to modify the compound's properties or to introduce specific functionalities for further synthetic steps. nih.govresearchgate.net

Esterification can be achieved by reacting the alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Ether formation can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reaction Type | Reagent | Product Class | Reference |

| Esterification | Acyl Chloride (R-COCl) | 4-Acyloxy-1-propyl-1H-pyrazole | nih.govresearchgate.net |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | 4-Acyloxy-1-propyl-1H-pyrazole | nih.govresearchgate.net |

| Etherification | Alkyl Halide (R-X) + Base | 4-Alkoxy-1-propyl-1H-pyrazole | msu.edu |

| Urethane Formation | Isocyanate (R-NCO) | 4-(Alkylcarbamoyloxy)-1-propyl-1H-pyrazole | nih.govresearchgate.net |

Etherification and Esterification Strategies for O-Functionalization

The hydroxyl group at the C4 position of the pyrazole ring is a key handle for functionalization. Its phenolic character allows for facile conversion into ethers and esters, which are common strategies for modifying molecular properties.

Etherification: The formation of an ether linkage at the C4 position can be achieved through several established synthetic protocols. The Williamson ether synthesis is a classical and robust method, involving the deprotonation of the hydroxyl group with a suitable base to form a pyrazolate anion, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.org Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are typically effective for generating the nucleophilic anion. jk-sci.com

Alternatively, the Mitsunobu reaction provides a milder method for etherification, particularly for the synthesis of ethers from primary and secondary alcohols. wikipedia.orgorganic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for simple alkyl ethers. The process involves the activation of the pyrazolol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comnih.gov More modern methods, such as copper-catalyzed coupling reactions of alcohols with 4-halopyrazoles, also provide a route to 4-alkoxypyrazoles. nih.gov

Esterification: The synthesis of pyrazolyl esters is readily accomplished by reacting this compound with acylating agents. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is a common and high-yielding approach. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. These reactions are typically rapid and can be performed under mild conditions.

Table 1: Representative O-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Structure | Product Name |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH, DMF 2. CH₃I |  | 4-Methoxy-1-propyl-1H-pyrazole |

| Etherification (Mitsunobu) | CH₃CH₂OH, PPh₃, DEAD, THF |  | 4-Ethoxy-1-propyl-1H-pyrazole |

| Esterification | Acetyl chloride, Triethylamine, CH₂Cl₂ |  | 1-Propyl-1H-pyrazol-4-yl acetate |

| Esterification | Benzoyl chloride, Pyridine |  | 1-Propyl-1H-pyrazol-4-yl benzoate |

Functionalization and Modification of the N-Propyl Substituent

The N-propyl group, while generally less reactive than the hydroxyl group, offers opportunities for selective modification.

The saturated propyl chain is relatively inert. Its functionalization typically requires harsh conditions or specific reagents to initiate a reaction. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN, could potentially introduce a bromine atom onto the chain, likely with low regioselectivity.

Oxidation of the alkyl chain is also challenging. However, studies on related N-alkyl heterocycles have shown that oxidation can occur. For example, the electrooxidation of a 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields the corresponding pyrazole-1-acetic acid, demonstrating that oxidation of the side chain is feasible. researchgate.net While direct oxidation of the propyl group to a carboxylic acid would require powerful oxidizing agents and likely suffer from low yields, selective terminal oxidation or hydroxylation remains an area for synthetic exploration, potentially using enzymatic or specific catalytic systems.

The removal or exchange of the N-propyl group is a synthetically useful transformation for generating diversity from a common intermediate. The N-alkyl bond in pyrazoles is generally stable, but cleavage can be effected under specific conditions. A reported method for the N-dealkylation of pyrazoles involves heating with pyridine hydrochloride, which can effectively remove N-alkyl groups. acs.org This process allows for the generation of the N-unsubstituted pyrazole core, which can then be re-alkylated with a different substituent if desired, thus constituting a group exchange. The exchange is therefore a two-step process: dealkylation followed by a subsequent N-alkylation reaction.

Table 2: Potential Modifications of the N-Propyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | Bromo-propyl substituted pyrazolol |

| N-Dealkylation | Pyridine hydrochloride, heat (e.g., >200 °C) | 1H-Pyrazol-4-ol |

| N-Alkyl Exchange | 1. Pyridine hydrochloride, heat 2. Base (e.g., K₂CO₃), R-X (e.g., CH₃CH₂I) | 1-Ethyl-1H-pyrazol-4-ol |

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

Fused pyrazole systems are of significant interest in medicinal chemistry. While this compound is not the typical starting material for these syntheses, its core structure can be incorporated into such systems through multi-step synthetic sequences. The standard routes generally require an amino group on the pyrazole ring, necessitating the conversion of the 4-hydroxyl group into an amine or another suitable functional group to serve as a precursor.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is most commonly achieved through the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or a malonate derivative. rsc.orgnih.govresearchgate.net Therefore, to utilize the 1-propyl-pyrazol-4-ol structure, a synthetic route would first need to install an amino group at the C5 position.

A hypothetical precursor, 5-amino-1-propyl-1H-pyrazol-4-ol, could then undergo cyclocondensation. For example, reaction with a β-ketoester like ethyl acetoacetate (B1235776) would proceed via initial condensation, followed by intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is governed by the differential reactivity of the two carbonyl groups of the β-ketoester.

Table 3: General Synthesis of Pyrazolo[1,5-a]pyrimidines from a 5-Aminopyrazole Precursor

| Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| 5-Amino-1-propyl-1H-pyrazole | Acetylacetone (B45752) | Acetic acid, heat | 5,7-Dimethyl-2-propylpyrazolo[1,5-a]pyrimidine |

| 5-Amino-1-propyl-1H-pyrazole | Diethyl malonate | Base (e.g., NaOEt), heat | 5,7-Dihydroxy-2-propylpyrazolo[1,5-a]pyrimidine |

| 5-Amino-1-propyl-1H-pyrazole | Ethyl acetoacetate | Acetic acid, heat | 5-Hydroxy-7-methyl-2-propylpyrazolo[1,5-a]pyrimidine |

The construction of the isomeric pyrazolo[3,4-b]pyridine system also relies heavily on aminopyrazole precursors. nih.gov The Friedländer annulation is a classic method, involving the condensation of a 5-aminopyrazole bearing a carbonyl group at C4 with a compound containing an activated methylene (B1212753) group. More commonly, the pyridine ring is constructed by reacting a 5-aminopyrazole with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. researchgate.netnih.gov

To form a pyrazolo[3,4-b]pyridine from a 1-propyl-pyrazol-4-ol backbone, a synthetic strategy would require the introduction of an amino group at C5 and a suitable electrophilic handle at C4, or vice versa. For instance, a 5-amino-1-propyl-1H-pyrazole precursor could react with a 1,3-diketone like acetylacetone in an acid-catalyzed condensation to form the fused pyridine ring. nih.gov If an unsymmetrical diketone is used, a mixture of regioisomers can be formed, although conditions can often be optimized to favor one product. kfnl.gov.sa

Table 4: General Synthesis of Pyrazolo[3,4-b]pyridines from a 5-Aminopyrazole Precursor

| Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| 5-Amino-1-propyl-1H-pyrazole | 1,1,1-Trifluoropentane-2,4-dione | Acid or base catalysis, heat | 4-Methyl-1-propyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

| 5-Amino-1-propyl-1H-pyrazole | Ethyl acetoacetate | Heat (e.g., Dowtherm A) | 6-Hydroxy-4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-one |

| 5-Amino-1-propyl-1H-pyrazole | Malononitrile (B47326), Benzaldehyde (Multicomponent) | Base (e.g., piperidine), EtOH, heat | 6-Amino-1-propyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Knoevenagel Condensation in the Synthesis of Pyrazole-Based Scaffolds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely employed in the synthesis of diverse heterocyclic compounds, including various pyrazole-based scaffolds. This reaction typically involves the condensation of an active methylene compound with a carbonyl compound, such as an aldehyde or ketone, in the presence of a basic catalyst. The versatility of the Knoevenagel condensation allows for the introduction of a variety of substituents and the construction of fused ring systems, making it a valuable tool in medicinal and materials chemistry.

In the context of pyrazole chemistry, the Knoevenagel condensation can be adapted in several ways to achieve strategic derivatization. While direct participation of this compound in a classical Knoevenagel condensation would depend on the specific reaction conditions and the other reactant, the pyrazole core is frequently incorporated into more complex structures using this reaction. A common strategy involves the use of a pyrazole derivative that already contains a reactive carbonyl group, such as a pyrazole-4-carbaldehyde, which can then undergo condensation with an active methylene compound.

The general mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and the yield of the final product.

A significant application of the Knoevenagel condensation in pyrazole chemistry is the synthesis of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. These scaffolds are of considerable interest due to their diverse biological activities. In a typical synthesis, a pyrazolone (B3327878) derivative is reacted with an aldehyde and an active methylene compound, such as malononitrile, in a one-pot, multi-component reaction. nih.gov This reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyrazolone and subsequent cyclization.

The following table summarizes representative examples of Knoevenagel condensations used in the synthesis of pyrazole-based scaffolds, illustrating the variety of reactants and conditions that can be employed.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Product Type | Ref. |

| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol (B145695) | Pyrano[2,3-c]pyrazoles | nih.gov |

| Thiophene-2-carbaldehyde | Substituted Pyrazolone | Acetic Acid | Glacial Acetic Acid | Substituted Pyrazole Derivatives | researchgate.net |

| Pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water/Ethanol | 2-((1-Phenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |

| Aromatic Aldehydes | Ethyl Acetoacetate & Malononitrile | Taurine | Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

The research findings indicate that the Knoevenagel condensation is a highly efficient method for the synthesis of a wide array of pyrazole derivatives. The reaction can be carried out using conventional heating, microwave irradiation, or even under solvent-free conditions, highlighting its adaptability. researchgate.netnih.gov The use of green catalysts and aqueous media further enhances the appeal of this reaction from an environmental perspective. researchgate.net Through the strategic application of the Knoevenagel condensation, chemists can readily access complex pyrazole-based scaffolds with a high degree of molecular diversity, which is crucial for the development of new therapeutic agents and functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyl 1h Pyrazol 4 Ol

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of 1-Propyl-1H-pyrazol-4-ol is expected to display several characteristic absorption bands. A prominent, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. jst.go.jp The C-H stretching vibrations of the propyl group would appear around 2960-2850 cm⁻¹. The pyrazole (B372694) ring itself would give rise to a series of bands, including C=C and C-N stretching vibrations, typically in the 1600-1400 cm⁻¹ region. jst.go.jp

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Propyl group |

| ~1550 | C=C stretch | Pyrazole ring |

| ~1450 | C-N stretch | Pyrazole ring |

| ~1100 | C-O stretch | Alcohol |

Note: Predicted values are based on characteristic functional group frequencies.

While specific Raman spectroscopic data for this compound is not widely available in the literature, this technique would provide complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C-C stretching vibrations within the propyl chain and the symmetric stretching modes of the pyrazole ring would be expected to produce strong signals. The O-H stretch, while strong in the IR, is typically weak in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₆H₁₀N₂O. The exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

This calculated monoisotopic mass can be experimentally verified by HRMS, confirming the elemental composition and distinguishing it from other compounds that might have the same nominal mass. epfl.ch

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₁₀N₂O | [M+H]⁺ | 127.0866 |

| C₆H₁₀N₂O | [M+Na]⁺ | 149.0685 |

Note: Data is calculated based on IUPAC atomic masses and has not been experimentally confirmed from published sources.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular "fingerprint" that helps to confirm the compound's structure.

For this compound, key predicted fragmentation pathways would include:

Loss of the Propyl Group: Cleavage of the N-propyl bond would result in a significant peak corresponding to the pyrazol-4-ol cation.

Alpha-Cleavage: Fission of the C-C bond alpha to the nitrogen atom of the propyl group is a common pathway for N-alkyl compounds, leading to the loss of an ethyl radical.

Ring Fragmentation: The stable pyrazole ring can itself fragment, though this may be less prominent than the loss of the alkyl substituent. Cleavage of the pyrazole ring often involves the loss of N₂ or HCN. nist.gov

Loss of CO: Hydroxylated aromatic rings can undergo fragmentation involving the loss of a neutral carbon monoxide molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 126 | [C₆H₁₀N₂O]⁺• | (Molecular Ion) |

| 97 | [C₄H₅N₂O]⁺ | •C₂H₅ |

| 83 | [C₃H₃N₂O]⁺ | •C₃H₇ |

Note: This table represents a predictive analysis based on general fragmentation rules and has not been derived from published experimental spectra for this specific compound.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the most definitive method for establishing the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

While a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases, the technique would provide unequivocal proof of its structure. The analysis would confirm the connectivity of the propyl group to the N1 position of the pyrazole ring and the hydroxyl group at the C4 position. It would also reveal the precise bond lengths and angles of the pyrazole ring, which are indicative of its aromatic character. researchgate.netresearchgate.net

A key insight from a crystal structure would be the conformation of the molecule in the solid state. This includes the planarity of the pyrazole ring and the orientation of the flexible n-propyl group. The torsion angles defining the propyl chain's geometry (e.g., the C-C-N-C angle) would show whether it adopts an anti (staggered) or gauche conformation relative to the ring. In many crystal structures of substituted pyrazoles, the asymmetric unit contains multiple, conformationally distinct molecules. mdpi.comacs.org

The solid-state packing of this compound would be dictated by intermolecular interactions. The molecule possesses both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the pyridine-like N2 nitrogen and the oxygen of the hydroxyl group). This makes strong hydrogen bonding the most probable and dominant interaction. google.com

Based on studies of similar pyrazole derivatives, the following interactions would be anticipated: sigmaaldrich.commdpi.comiucr.org

O-H···N Hydrogen Bonds: The hydroxyl proton could form a strong hydrogen bond with the N2 atom of an adjacent pyrazole ring, leading to the formation of infinite chains or cyclic motifs (dimers, trimers, etc.). sigmaaldrich.comgoogle.com

O-H···O Hydrogen Bonds: Alternatively, hydrogen bonds could form between the hydroxyl groups of two neighboring molecules.

π–π Stacking: The electron-rich pyrazole rings could stack on top of one another, contributing to the stability of the crystal lattice.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules. It provides valuable information about the electronic transitions between different energy levels within a molecule, which is directly related to its conjugation and chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy of pyrazole derivatives is instrumental in characterizing their electronic properties. The absorption of UV or visible light by these compounds promotes electrons from a lower energy molecular orbital (typically a π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π). The pyrazole ring, being a heterocyclic aromatic system, possesses a conjugated π-electron system that gives rise to characteristic π → π transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms can also lead to n → π* transitions, although these are often less intense.

The position (λmax) and intensity of the absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the pyrazole ring and the solvent used for analysis. For this compound, the core pyrazole structure is modified with a propyl group at the N1 position and a hydroxyl group at the C4 position. The propyl group, being a simple alkyl group, is expected to have a minimal effect on the electronic transitions. In contrast, the hydroxyl (-OH) group at the C4 position is an auxochrome—a group that, while not a chromophore itself, can modify the absorption of a chromophore. Its lone pair of electrons can interact with the pyrazole's π-system, potentially causing a shift in the absorption maxima.

Detailed Research Findings

While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the electronic behavior of closely related pyrazole derivatives provides significant insights. Research on various pyrazole derivatives consistently demonstrates strong absorption in the UV region. ibm.com

Studies on pyrazole derivatives with extended conjugation reveal distinct absorption bands. For instance, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, a compound with a more extended conjugated system involving multiple aromatic rings, exhibits significant absorption bands at 325 nm and 415 nm. researchgate.netnepjol.info The band at 415 nm is attributed to a charge-transfer transition within the molecule's extended π-system. nepjol.info This illustrates how increasing conjugation through the addition of phenyl and other unsaturated groups leads to a bathochromic shift (a shift to longer wavelengths), often into the visible region. nepjol.info

The solvent can also influence the position of absorption bands. In a study of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the compound showed absorption maxima at 260 nm and 415 nm in ethanol (B145695), while in dichloromethane (B109758) (DCM), the maxima were observed at 265 nm and 420 nm. mdpi.comresearchgate.net This solvatochromic effect arises from differential stabilization of the ground and excited states of the molecule by solvents of varying polarity.

The stability of pyrazole derivatives in solution can also be monitored using UV-Vis spectrophotometry. In a study of curcumin-pyrazole derivatives, the replacement of a bis-ketone moiety with a pyrazole ring resulted in significantly improved molecular stability, as observed by the changes in their UV-Vis spectra over time. mdpi.com The derivatives showed maximum absorption peaks between 320 and 350 nm, and their stability was much greater than that of the parent curcumin (B1669340) compound. mdpi.com

The following table summarizes UV-Vis absorption data for several pyrazole derivatives, illustrating the range of electronic transitions observed in this class of compounds.

| Compound Name | Solvent | Absorption Maxima (λmax) (nm) | Source(s) |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | Not Specified | 325, 415 | researchgate.net, nepjol.info |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 255 (before irradiation) | mdpi.com, researchgate.net |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 260, 415 (after irradiation with UV light) | mdpi.com, researchgate.net |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | DCM | 255 (before irradiation) | mdpi.com, researchgate.net |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | DCM | 265, 420 (after irradiation with UV light) | mdpi.com, researchgate.net |

| Curcumin-Pyrazole Derivative 1 | Phosphate Buffer | ~320-350 | mdpi.com |

Based on these related structures, the UV-Vis spectrum of this compound is expected to show primary absorption bands in the UV region, characteristic of the π → π* transitions of the pyrazole aromatic system. The conjugation is limited compared to phenyl-substituted pyrazoles, so the λmax values are anticipated to be at shorter wavelengths, likely well below 300 nm. The hydroxyl group at C4 may introduce a slight bathochromic or hypsochromic shift depending on its electronic interaction with the ring and the solvent polarity.

Computational Chemistry and Theoretical Studies on 1 Propyl 1h Pyrazol 4 Ol Analogues

Quantum Mechanical Calculations

Quantum mechanical calculations, especially Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of pyrazole (B372694) analogues from first principles. eurasianjournals.comripublication.com These methods enable the detailed exploration of electronic structure, molecular geometry, and various chemical reactivity descriptors. ripublication.comrjpbcs.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It has been widely applied to pyrazole derivatives to calculate optimized molecular geometries, bond lengths, bond angles, and electronic properties. ripublication.comderpharmachemica.com DFT calculations provide insights into the distribution of electron density and are used to derive properties like dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's interactions and potential applications, for instance in non-linear optics. derpharmachemica.comnih.gov The theory is also used to determine atomic charges through methods like Mulliken population analysis, which helps in understanding the electrostatic interactions within the molecule. ripublication.comrjpbcs.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. mdpi.commdpi.com The XC functional approximates the exchange and correlation energy of the interacting electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For pyrazole derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly employed XC functionals. ekb.egderpharmachemica.comresearchgate.netnih.gov Other functionals like the Minnesota functional M06-2X and PBE0 are also utilized. mdpi.comnih.gov The choice of basis set is equally critical; Pople-style basis sets such as 6-31G(d), 6-31+G(d), and the more extensive 6-311++G(d,p) are frequently used. derpharmachemica.comnih.govresearchgate.net For higher accuracy, correlation-consistent basis sets like cc-pVTZ are also applied. mdpi.comacs.org The selection involves a trade-off between computational cost and the desired accuracy, with larger basis sets and more complex functionals providing more precise results but requiring greater computational resources. acs.orgaip.org

Table 1: Common DFT Functionals and Basis Sets for Pyrazole Analogues This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization, basic electronic properties nih.govpjoes.com |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR shifts derpharmachemica.comclinandmedimages.org |

| B3LYP | 6-311+G(d,p) | Spectroscopic analysis, HOMO-LUMO analysis nih.gov |

| B3LYP | 6-31+G(d) | Geometry optimization, vibrational frequencies researchgate.net |

| M06-2X | cc-pVTZ | High-accuracy geometry optimization mdpi.com |

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation when compared with experimental results. Vibrational frequencies calculated using DFT, often with the B3LYP functional, can be correlated with experimental FT-IR and FT-Raman spectra. derpharmachemica.comnih.govclinandmedimages.org A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. clinandmedimages.org

Nuclear Magnetic Resonance (NMR) chemical shifts are accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govrsc.orgnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. nih.gov Theoretical prediction of ¹H and ¹³C NMR chemical shifts for pyrazole analogues has shown good agreement with experimental data, aiding in the correct assignment of signals. nih.govfu-berlin.de

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyrazole Analogue (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole This table is interactive. You can sort and filter the data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

|---|---|---|

| N=N stretch | 1428 | 1427 derpharmachemica.com |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. rjpbcs.comnih.gov The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key descriptor of molecular stability. rjpbcs.comnih.gov A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.gov For pyrazole analogues, FMO analysis helps to understand intramolecular charge transfer processes and predict the most reactive sites for electrophilic and nucleophilic attacks. ripublication.compjoes.comnih.gov

Table 3: Calculated FMO Properties for Selected Pyrazole Analogues (eV) This table is interactive. You can sort and filter the data.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyz-1 | -6.150 | -1.032 | 5.118 nih.gov |

| Pyz-2 | -6.102 | -0.937 | 5.166 nih.gov |

| L1 | -5.75 | -1.37 | 4.38 nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactivity. rjpbcs.comnih.gov The MEP map illustrates the electrostatic potential at different points on the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netcram.com Green and yellow areas represent regions of neutral or intermediate potential. rjpbcs.comcram.com For pyrazole analogues, MEP maps clearly identify the nitrogen atoms of the pyrazole ring as regions of negative potential, making them likely sites for electrophilic interaction or hydrogen bonding. rjpbcs.comcram.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides insights into the static properties of single molecules, molecular modeling and dynamics simulations are employed to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules. eurasianjournals.comacs.org

Molecular dynamics (MD) simulations explore the conformational space and dynamic behavior of pyrazole derivatives over time. eurasianjournals.comtandfonline.com These simulations can reveal how the molecule interacts with its environment, such as a solvent or a protein's active site. acs.orgmdpi.com For instance, MD simulations have been used to analyze the stability of hydrogen-bond networks between pyrazole inhibitors and their target enzymes. acs.org

Complementary to MD, molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ripublication.comrsc.org For pyrazole analogues, docking studies are frequently used to predict their binding modes and affinities to biological targets like kinases or enzymes, providing crucial information for drug design and development. acs.orgmdpi.comrsc.org The combination of docking and MD simulations offers a powerful approach to understanding the structure-activity relationships of these compounds at a molecular level. rsc.org

Intermolecular Interactions and Supramolecular Assembly Prediction

Theoretical Insights into Hydrogen Bonding and π-π Stacking Interactions

The pyrazole scaffold, a key component of 1-Propyl-1H-pyrazol-4-ol, is recognized for its capacity to engage in significant non-covalent interactions, particularly hydrogen bonding and π-π stacking. hilarispublisher.com These interactions are fundamental to the molecular recognition processes in biological systems and the structural organization of materials. The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like NH group) and a hydrogen bond acceptor (the pyridine-like N2 atom), allowing for the formation of diverse supramolecular structures such as dimers, trimers, and catemers (polymeric chains). encyclopedia.pubnih.gov

Computational studies on pyrazole derivatives have provided detailed insights into these interactions. For instance, molecular docking simulations of pyrazolyl–thiazole derivatives have identified crucial hydrogen bonds and π–π stacking interactions with amino acid residues like tyrosine and methionine within biological targets. nih.gov In one study, water-mediated hydrogen bonds were observed between the pyrazole ring and glutamine/arginine residues, while π–π stacking occurred with a phenylalanine residue. nih.gov The hydroxyl group at the C4 position, as seen in this compound, is a potent hydrogen bond donor and acceptor, significantly influencing intermolecular interactions and crystal packing arrangements.

Tautomerism and Isomerism in Pyrazol-4-ol Systems

Tautomerism is a defining characteristic of pyrazole-containing compounds, profoundly influencing their chemical reactivity, physical properties, and biological activity. mdpi.com For pyrazol-4-ol systems, the potential for prototropic tautomerism, involving the migration of a proton, is of primary interest. These systems can exist in several tautomeric forms, including keto-enol and annular tautomers, with the equilibrium between them being sensitive to various factors. mdpi.comresearchgate.net

Prototropic tautomerism in pyrazoles primarily involves the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism) or between a ring nitrogen and an exocyclic atom, such as the oxygen in a hydroxyl group (keto-enol tautomerism). mdpi.comnih.gov For N-unsubstituted pyrazoles, two identical tautomers are in rapid equilibrium. mdpi.com However, for substituted pyrazoles, the equilibrium is shifted, and one tautomer typically predominates.

Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating these equilibria. nih.gov Calculations predict that for many substituted pyrazoles, proton transfer between the nitrogen centers is an intermolecular process, often mediated by solvent molecules or other pyrazole molecules, rather than a direct intramolecular jump. encyclopedia.pubnih.gov The high energy barrier for the intramolecular process makes it less favorable. encyclopedia.pub For 4-nitroso-5-pyrazolones, theoretical calculations suggest that the oxime tautomer is favored in solution. researchgate.net The stability of different tautomers is dictated by a complex interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding.

The position of the tautomeric equilibrium in pyrazol-4-ol analogues is highly dependent on both the nature of the substituents on the ring and the surrounding solvent environment. mdpi.comnih.gov Computational and experimental studies have consistently shown that these factors can dramatically alter the relative stability of the different tautomeric forms. acs.orgbas.bg

Substituent Effects: The electronic nature of substituents plays a critical role. Ab initio calculations on substituted pyrazoles have shown that electron-donating groups (e.g., -NH2, -OH, -CH3) tend to favor one tautomeric form, while electron-withdrawing groups (e.g., -COOH, -CHO) stabilize the other. nih.govresearchgate.net For instance, in 3(5)-substituted pyrazoles, electron-donating groups often stabilize the 3-substituted tautomer. nih.gov Cationic substituents like -NH3+ and -N2+ have been theoretically shown to strongly shift the equilibrium toward the 3-substituted tautomer. rsc.org

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly influence tautomeric stability. mdpi.com Theoretical studies incorporating solvent models, such as the Polarizable Continuum Model (PCM), reveal that polar solvents can stabilize more polar tautomers. researchgate.netrsc.org For example, in pyrazoloporphyrin systems, a specific tautomer that is less stable in the gas phase is favored in polar aprotic solvents like DMSO due to favorable hydrogen bonding interactions between the solvent and the pyrazole's NH group. mdpi.com Water molecules have been shown to be particularly effective at catalyzing tautomeric transformations by forming hydrogen-bonded bridges, thereby lowering the energy barrier for proton transfer. encyclopedia.pubmdpi.com Studies on 1-phenyl-substituted pyrazol-5-ones indicated that nonpolar solvents stabilize the CH-tautomer, whereas polar solvents favor the OH-tautomer. bas.bg

| Factor | Effect on Tautomeric Equilibrium | Supporting Evidence |

| Electron-Donating Groups | Stabilize specific tautomers (e.g., 3-substituted form) | Ab initio calculations show preference for C3-tautomer with F, Cl, OH, NH2, CH3 groups. nih.gov |

| Electron-Withdrawing Groups | Stabilize the alternative tautomer (e.g., 5-substituted form) | Calculations indicate stabilization of the C5-tautomer by BH2, COOH, CHO groups. nih.gov |

| Solvent Polarity | Stabilizes more polar tautomers and can shift equilibrium | Polar solvents like methanol (B129727) and ethanol (B145695) stabilize the OH-tautomer of phenyl-pyrazolones. bas.bg |

| Protic Solvents (e.g., Water) | Catalyze proton transfer via hydrogen bond bridges, lowering activation energy | Water molecules reduce activation energies for proton exchange in both gas and liquid phases. encyclopedia.pub |

| Aprotic Polar Solvents | Can favor specific tautomers through hydrogen bonding | DMSO favors a cross-conjugated tautomer in pyrazoloporphyrin systems. mdpi.com |

This table presents a summary of general trends observed in computational studies of pyrazole analogues.

Computational chemistry provides a powerful means to quantify the energy barriers associated with tautomeric interconversion. The activation energy (Ea) for proton transfer is a key parameter that determines the rate of this process. Theoretical studies have established that the mechanism of proton transfer significantly impacts its activation energy.

For an uncatalyzed, intramolecular 1,2-proton transfer in pyrazole monomers, the calculated activation energy is quite high, typically falling in the range of 45 to 55 kcal/mol. nih.govias.ac.inresearchgate.netresearchgate.net This high barrier confirms that direct intramolecular proton jumps are kinetically unfavorable. encyclopedia.pub

The presence of other molecules that can facilitate proton transfer dramatically lowers this barrier.

Self-Association (Dimerization): When two pyrazole molecules form a dimer, a double proton transfer can occur with a much lower activation energy, calculated to be in the range of 11 to 19 kcal/mol. ias.ac.inresearchgate.netresearchgate.net

Solvent-Assisted Transfer: Solvent molecules, particularly those capable of forming hydrogen bonds, act as catalysts. The activation energy for proton transfer assisted by a single water molecule is significantly reduced. Studies on pyrazoles have shown that water lowers the energetic barriers, with optimal stabilization provided by two water molecules acting as a bridge. mdpi.com The activation energies for water-assisted and ammonia-assisted proton transfer in 3(5)-substituted pyrazoles were calculated to be in the ranges of 26.6–31.8 kcal/mol and 17.3–22.5 kcal/mol, respectively, at the MP2/6-311++G(d,p) level of theory. ias.ac.inresearchgate.net

| Proton Transfer Mechanism | Typical Calculated Activation Energy (kcal/mol) | Method of Calculation |

| Intramolecular (Monomer) | 47.8 - 55.5 | CAM-B3LYP and MP2 methods nih.govresearchgate.net |

| Intermolecular (Dimer) | 11.4 - 19.4 | DFT and MP2 levels ias.ac.inresearchgate.netresearchgate.net |

| Water-Assisted | 26.6 - 31.8 | MP2/6-311++G(d,p) ias.ac.inresearchgate.net |

| Ammonia-Assisted | 17.3 - 22.5 | MP2/6-311++G(d,p) ias.ac.inresearchgate.net |

This table summarizes computationally determined activation energies for different proton transfer pathways in pyrazole analogues.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. These theoretical approaches allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Studies have explored various reactions, including cycloadditions to form the pyrazole ring and subsequent functionalizations. rsc.orgorganic-chemistry.org For example, the mechanism of a [3+2] cycloaddition reaction between diazocarbonyl compounds and enones to yield pyrazoles was investigated using DFT, correcting a previously proposed experimental mechanism. researchgate.net Another study used computational analysis to understand the unexpected isomerization of related heterocycles, revealing that the presence of acid in the reaction medium was responsible for stabilizing an otherwise less favored isomer. scielo.br

A cornerstone of mechanistic elucidation is the characterization of transition states (TS)—the highest energy points along a reaction coordinate. By locating and analyzing the properties of a transition state structure, chemists can understand the feasibility of a proposed reaction pathway and predict the stereochemical or regiochemical outcome of a reaction.

In the synthesis of 3,4-diaryl-1H-pyrazoles via a 1,3-dipolar cycloaddition, DFT calculations were used to analyze the transition states. The results confirmed that the experimentally observed product corresponded to the pathway with the lowest activation energy, thus explaining the reaction's regioselectivity. rsc.org Similarly, in the photochemical isomerization of pyrazole to imidazole (B134444), computational analysis of several potential reaction pathways, including the characterization of conical intersections, suggested a preferred route that best explained the experimental observations. acs.org

For proton transfer processes in pyrazoles, computational methods have been used to optimize the geometries of transition states, for instance in water-assisted tautomerism. mdpi.comresearchgate.net Analysis of the dehydration mechanism of pyrazol-4-ol derivatives in acidic media showed that the substituent (phenyl vs. carboxamide) had a dramatic effect on the reaction barrier, explaining why one derivative readily dehydrates while the other is stable. scielo.br These analyses provide a molecular-level understanding of the factors that control reaction rates and product formation.

Coordination Chemistry of 1 Propyl 1h Pyrazol 4 Ol and Pyrazole Derived Ligands

1-Propyl-1H-pyrazol-4-ol and Analogues as Ligands in Metal Complexes

The coordination chemistry of pyrazole (B372694) derivatives, including analogues of this compound, is extensive. These N-heterocyclic compounds are prized for their ability to form stable complexes with a wide array of metal ions. researchgate.netresearchgate.net The presence of both a pyridinic nitrogen (sp²-hybridized) and a pyrrolic nitrogen within the five-membered ring imparts unique electronic and steric properties that influence their coordination behavior. The deprotonated form, the pyrazolate anion, is a particularly effective bridging ligand, facilitating the formation of polynuclear structures. uninsubria.it

Analysis of Coordination Modes of Pyrazole-Containing Ligands